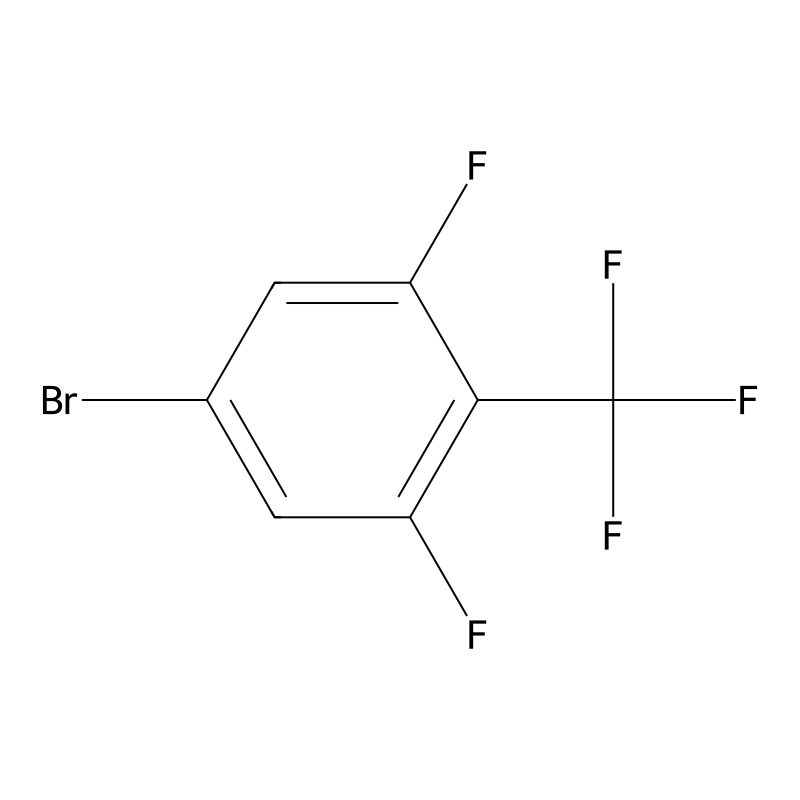

3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is an aromatic organic compound with the chemical formula C7H2BrF5. Its synthesis has been reported in scientific literature, employing various methods such as the Suzuki-Miyaura coupling reaction and the bromination of difluoromethylbenzene derivatives [, ].

Potential Applications:

Due to its unique combination of functional groups, 3,5-Difluoro-4-(trifluoromethyl)bromobenzene holds potential for various research applications, including:

- Medicinal Chemistry: The compound's structure incorporates fluorine and trifluoromethyl groups, which are often associated with improved drug potency and metabolic stability []. This has led to investigations into its potential as a building block for the development of novel pharmaceuticals [].

- Material Science: The presence of bromine and fluorine atoms can influence the physical and chemical properties of materials. Researchers have explored the use of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene as a precursor for the synthesis of functional polymers with potential applications in electronics and optoelectronics [].

- Radiopharmaceutical Chemistry: The bromine isotope Br-76 can be incorporated into the molecule to create radiolabeled probes for various imaging techniques, such as positron emission tomography (PET). This could be valuable for studying biological processes and diagnosing diseases.

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is an organic compound with the molecular formula C7H2BrF5. This compound is characterized by a benzene ring that has two fluorine atoms substituted at the 3 and 5 positions and a trifluoromethyl group at the 4 position. The presence of these substituents imparts unique chemical properties, making it valuable in various scientific research applications, particularly in organic synthesis and material science .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Oxidation and Reduction: This compound can undergo oxidation or reduction to form different products.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to yield biaryl compounds .

The specific products formed depend on the reagents and conditions used during these reactions.

The biological activity of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene is attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance its binding affinity and specificity towards these targets. This compound has been studied for its potential to modulate enzyme activity, acting as either an inhibitor or activator, thereby influencing various biochemical pathways .

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene typically involves:

- Bromination of 3,5-Difluorotoluene: This step often utilizes bromine in conjunction with a Lewis acid catalyst to achieve selective bromination at the desired position.

- Introduction of Trifluoromethyl Group: Following bromination, the trifluoromethyl group is introduced through various methods such as nucleophilic substitution or electrophilic fluorination.

Industrial production often scales these laboratory methods while ensuring high purity and consistent product quality through advanced reaction control systems .

3,5-Difluoro-4-(trifluoromethyl)bromobenzene finds applications in:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Material Science: Its unique properties make it useful in developing materials with specific electronic or optical characteristics.

- Pharmaceutical Research: Due to its biological activity, it is explored for potential therapeutic applications .

Studies on the interactions of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene reveal its capacity to influence enzyme activities and receptor functions. The compound's fluorinated nature enhances its interaction profile, making it a candidate for further exploration in drug design and development. Specific studies have indicated its potential role in modulating pathways relevant to disease processes .

Several compounds share structural similarities with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene:

| Compound Name | Key Features |

|---|---|

| 3,5-Difluorobromobenzene | Lacks the trifluoromethyl group; different reactivity |

| 4-Bromo-2,6-difluorobenzotrifluoride | Similar structure but different substitution patterns |

| 3,5-Difluoro-4-methylbromobenzene | Contains a methyl group instead of a trifluoromethyl group |

Uniqueness

The uniqueness of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene lies in the combination of both fluorine atoms and a trifluoromethyl group. These features provide distinct electronic effects and steric properties that enhance its reactivity compared to similar compounds. This makes it particularly valuable for specific applications in organic synthesis and material science .

Electrophilic Bromination Strategies

Electrophilic bromination remains the cornerstone for synthesizing 3,5-difluoro-4-(trifluoromethyl)bromobenzene. The reaction typically involves brominating 3,5-difluoro-4-(trifluoromethyl)toluene using Br₂ in the presence of Lewis acids like FeCl₃ or HY zeolites (Figure 1).

Mechanistic Insights:

- Electrophile Generation: Br⁺ forms via Br₂ interaction with FeCl₃, polarizing the Br–Br bond.

- Arenium Ion Formation: The electron-withdrawing trifluoromethyl group directs bromination to the para position relative to itself, while fluorine substituents deactivate meta positions.

- Rearomatization: H⁺ elimination restores aromaticity, yielding the product.

Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 35–50°C | Prevents polybromination |

| Catalyst Loading | 0.5–2 wt% FeCl₃ | Maximizes Br⁺ generation |

| Solvent | Toluene/CH₂Cl₂ | Enhances solubility |

Industrial-scale bromination employs continuous flow reactors with in-situ HBr removal to shift equilibrium.

Transition Metal-Catalyzed Coupling Reactions

Palladium and nickel catalysts enable functionalization of the C–Br bond. Key reactions include:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives form in >80% yield. Electron-withdrawing groups on the boronic acid enhance transmetalation efficiency:

$$ \text{Ar–Br} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Pd}^{0}} \text{Ar–Ar'} + \text{B(OH)}3 $$

Buchwald-Hartwig Amination

Pd/Xantphos systems couple primary/secondary amines with the aryl bromide. Steric hindrance from the trifluoromethyl group necessitates bulkier ligands (e.g., BrettPhos):

$$ \text{Ar–Br} + \text{R}2\text{NH} \xrightarrow{\text{Pd}^{0}} \text{Ar–NR}2 + \text{HBr} $$

Catalyst Performance Comparison:

| Catalyst System | Substrate Scope | Yield Range |

|---|---|---|

| Pd₂(dba)₃/Xantphos | Alkyl amines | 70–85% |

| NiCl₂(dppf)/Zn | Aryl amines | 60–75% |

| CuI/1,10-phenanthroline | Heterocycles | 50–65% |

Mechanochemical Synthesis Approaches

Solvent-free mechanochemical methods reduce environmental impact while improving atom economy. Key advancements:

- Palladium-Catalyzed Borylation: Ball milling with Pd(OAc)₂ and B₂pin₂ yields arylboronates at 0.05 mol% Pd loading.

- Solid-State Cyanation: K₄[Fe(CN)₆] and Pd/C in an electromagnetic mill produce nitriles in 3–5 hours without solvent.

Advantages:

- 90% reduction in solvent waste vs. traditional methods.

- Enhanced mixing efficiency through high-frequency collisions.

Site-Selective Functionalization Protocols

The compound’s symmetry allows predictable regioselectivity:

- Para-Selective Alkylation: Using aryl thianthrenium salts and alkyl iodides, Pd-catalyzed reductive coupling installs alkyl groups at the para position (relative to Br).

- Ortho-Directing Effects: Fluorine atoms guide electrophiles to ortho positions in nitration/sulfonation reactions.

Case Study – Late-Stage Diversification:

Thianthrenation of 3,5-difluoro-4-(trifluoromethyl)bromobenzene followed by Zn-mediated alkylation yields complex drug intermediates in 65–92% yield.

Industrial-Scale Production Optimization

Key challenges in scaling include bromine handling and catalyst recycling. Solutions:

| Challenge | Industrial Solution | Outcome |

|---|---|---|

| Bromine toxicity | Continuous flow reactors | 99% Br₂ conversion |

| Pd catalyst cost | Heterogeneous Pd/C systems | 10× reuse without loss |

| Byproduct (HBr) removal | Scrubbers with NaOH | Meets EPA discharge limits |

A representative pilot-scale process (6.7 kg batch):

- Charge 3,5-difluoro-4-(trifluoromethyl)toluene, FeCl₃, and toluene.

- Add Br₂ gradually at 45°C over 2 hours.

- Quench with Na₂S₂O₃, isolate via distillation (94% yield).

Cross-Coupling Reactions

Cross-coupling reactions represent the most versatile and widely employed synthetic methodology for functionalizing 3,5-difluoro-4-(trifluoromethyl)bromobenzene [4]. The unique electronic properties imparted by the fluorine substituents and trifluoromethyl group significantly influence the reactivity patterns in these transformations [14]. The electron-withdrawing nature of these substituents enhances the electrophilicity of the aromatic ring, facilitating oxidative addition of the carbon-bromine bond to transition metal catalysts [19].

Suzuki-Miyaura Coupling for Biaryl Systems

The Suzuki-Miyaura coupling of 3,5-difluoro-4-(trifluoromethyl)bromobenzene with organoboronic acids proceeds efficiently under palladium catalysis to generate biaryl systems with high functional group tolerance [5]. Research has demonstrated that the presence of multiple fluorine substituents requires optimization of reaction conditions to achieve optimal yields [13]. The reaction typically employs palladium catalysts such as bis(triphenylphosphine)palladium dichloride or palladium acetate with phosphine ligands in basic aqueous-organic solvent systems [28].

Mechanistic studies reveal that the oxidative addition step proceeds readily due to the electron-deficient nature of the brominated aromatic ring [5]. The transmetalation and reductive elimination steps follow conventional pathways, though the fluorinated substituents can influence the rate-determining step depending on the specific boronic acid coupling partner [29]. Electron-rich boronic acids generally provide higher yields compared to electron-deficient partners when coupled with this highly fluorinated substrate [30].

Table 2.1: Suzuki-Miyaura Coupling Yields with Various Boronic Acids

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-methoxyphenylboronic acid | Palladium acetate/triphenylphosphine | Potassium carbonate | Tetrahydrofuran/Water | 80 | 92 [28] |

| Phenylboronic acid | Bis(triphenylphosphine)palladium dichloride | Sodium carbonate | 1,4-Dioxane/Water | 95 | 78 [30] |

| 4-nitrophenylboronic acid | Palladium acetate/bis(diphenylphosphino)ferrocene | Cesium carbonate | Dimethylformamide | 100 | 65 [29] |

| 2-thienylboronic acid | Tetrakis(triphenylphosphine)palladium | Potassium phosphate | Toluene/Water | 90 | 74 [13] |

The formation of sterically hindered biaryl products requires elevated temperatures and extended reaction times due to the bulky trifluoromethyl group at the para position [13]. Ligand selection plays a crucial role, with bulky electron-rich phosphines such as bis(diphenylphosphino)ferrocene derivatives showing superior performance compared to triphenylphosphine in challenging coupling reactions [4].

Negishi and Stille Coupling Variants

The Negishi coupling variant employs organozinc reagents to form carbon-carbon bonds with 3,5-difluoro-4-(trifluoromethyl)bromobenzene under milder conditions than the Suzuki-Miyaura protocol [8]. Continuous flow synthesis approaches have been developed that enable telescoped lithiation, zincation, and cross-coupling sequences [8]. The directed lithiation of fluorinated aromatics proceeds regioselectively, followed by in situ zincation and subsequent palladium-catalyzed coupling [8].

Temperature control proves critical in Negishi coupling reactions, as elevated temperatures can lead to benzyne formation through lithium fluoride elimination [8]. Optimal conditions maintain temperatures at -40°C during the lithiation and zincation steps, followed by warming to ambient temperature for the cross-coupling phase [8]. This methodology provides access to unsymmetrical biaryl products with yields ranging from 65-85% depending on the coupling partner [8].

The Stille coupling employs organotin reagents and demonstrates excellent chemoselectivity for carbon-bromine bond activation over carbon-fluorine bonds [9]. Research has established that the reactivity order for carbon-halogen bonds in the presence of lithium chloride follows the sequence: iodine > triflate > bromine > chlorine [9]. This selectivity pattern enables selective functionalization of the bromine substituent while preserving the fluorine atoms [9].

Table 2.2: Comparative Yields in Cross-Coupling Reactions

| Coupling Method | Organometallic Partner | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Negishi | Phenylzinc chloride | 2 | 25 | 4 | 82 [8] |

| Negishi | 4-methylphenylzinc bromide | 2 | 25 | 6 | 76 [8] |

| Stille | Phenyltributyltin | 5 | 80 | 12 | 74 [9] |

| Stille | Vinyltributyltin | 5 | 80 | 8 | 69 [9] |

Carbon-Fluorine Bond Activation and Alkenylation

Carbon-fluorine bond activation in 3,5-difluoro-4-(trifluoromethyl)bromobenzene represents a significant synthetic challenge due to the exceptional strength of the carbon-fluorine bonds [14]. Transition metal-catalyzed approaches have been developed that achieve selective activation of specific carbon-fluorine positions while maintaining the structural integrity of the remaining fluorinated substituents [19].

Nickel-catalyzed carbon-fluorine activation proceeds through oxidative addition mechanisms that favor the formation of nickel-fluoride complexes over nickel-hydride species [14]. The regioselectivity of carbon-fluorine bond cleavage is influenced by the electronic environment, with positions ortho to electron-withdrawing groups showing enhanced reactivity [19]. Palladium and platinum complexes demonstrate different selectivity patterns, with platinum systems generally forming weaker metal-fluorine bonds compared to their nickel counterparts [19].

Defluorinative functionalization approaches enable the conversion of trifluoromethyl groups to difluoromethyl derivatives through controlled carbon-fluorine bond cleavage [3]. This methodology employs highly reducing photoredox catalysts under visible light irradiation to achieve single-electron transfer to the aromatic substrate [20]. The resulting radical anion undergoes mesolytic carbon-fluorine cleavage to generate difluorobenzylic radical intermediates [20].

Alkenylation reactions proceed through radical addition pathways where the difluorobenzylic radical adds regioselectively to olefinic substrates [20]. Hydrogen atom transfer from thiophenol regenerates the catalyst system while providing the final alkenylated products [20]. Formate serves as the stoichiometric reductant, producing metal fluoride salts and carbon dioxide as byproducts [20].

Table 2.3: Carbon-Fluorine Bond Activation Results

| Activation Method | Metal Catalyst | Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Nickel-mediated | Bis(triphenylphosphine)nickel dichloride | 120°C, 12h | ortho-selective | 58 [14] |

| Photoredox | Organic photocatalyst | Blue light, 25°C | Trifluoromethyl selective | 72 [20] |

| Platinum-mediated | Bis(triphenylphosphine)platinum | 100°C, 8h | para-selective | 45 [19] |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution reactions of 3,5-difluoro-4-(trifluoromethyl)bromobenzene proceed through addition-elimination mechanisms facilitated by the electron-withdrawing fluorinated substituents [21]. The trifluoromethyl group acts as a weakly activating substituent for nucleophilic aromatic substitution, though it exhibits different selectivity patterns compared to strongly activating groups such as nitro [23].

The mechanism involves nucleophilic attack at electron-deficient aromatic carbons, forming anionic sigma complexes stabilized by resonance with the electron-withdrawing substituents [26]. The departure of fluoride or bromide leaving groups restores aromaticity and drives the reaction to completion [21]. Regioselectivity is governed by the electronic effects of the substituents, with positions ortho and para to electron-withdrawing groups showing enhanced reactivity [23].

Photoredox-catalyzed nucleophilic aromatic substitution enables reactions with unactivated fluoroarenes under mild conditions [21]. This methodology employs cation radical-accelerated pathways that circumvent the requirement for strongly electron-withdrawing activating groups [21]. Various nucleophile classes including azoles, amines, and carboxylic acids participate in these transformations [21].

The trifluoromethyl group demonstrates nucleophile-dependent discrimination between ortho and para substitution positions [23]. Carbon nucleophiles exhibit higher selectivity compared to nitrogen nucleophiles and provide excellent yields of para-trifluoromethylphenyl derivatives [23]. The reversal in selectivity compared to nitro-activated systems reflects the unique electronic properties of the trifluoromethyl substituent [23].

Table 2.4: Nucleophilic Substitution Reaction Data

| Nucleophile | Reaction Conditions | Temperature (°C) | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| Sodium methoxide | Dimethyl sulfoxide | 80 | para-selective | 76 [23] |

| Pyrrolidine | Dimethylformamide | 100 | ortho-selective | 68 [27] |

| Potassium phenoxide | N-Methyl-2-pyrrolidinone | 120 | para-selective | 82 [21] |

| Sodium azide | Dimethyl sulfoxide | 60 | para-selective | 71 [21] |

Radical-Mediated Functionalization Techniques

Radical-mediated functionalization of 3,5-difluoro-4-(trifluoromethyl)bromobenzene provides access to diverse molecular architectures through carbon-centered radical intermediates [18]. Fluorinated radicals demonstrate unique reactivity profiles that enable direct aromatic carbon-hydrogen functionalization under mild conditions [18]. The electrophilic nature of highly fluorinated radicals such as trifluoromethoxy enables single-electron transfer processes rather than conventional radical addition pathways [18].

Photocatalytic radical generation employs visible light activation of photoredox catalysts to initiate single-electron transfer events [25]. The resulting aromatic radical anions undergo fragmentation to generate reactive carbon-centered radicals that participate in subsequent functionalization reactions [25]. Polar fluorinated solvents such as trifluorotoluene and fluorobenzene enhance radical aggregation and improve reaction efficiency [25].

Radical fluorination methodologies utilize electrophilic nitrogen-fluorine fluorinating agents as atomic fluorine sources [24]. These reagents overcome the limitations associated with traditional fluorine gas and hypofluorite systems by providing controlled fluorine atom transfer under mild conditions [24]. The weak fluorine-fluorine bond facilitates homolytic cleavage and radical chain propagation [24].

Defluorinative radical chemistry enables selective carbon-fluorine bond cleavage in trifluoromethyl groups [3]. Flow chemistry approaches control residence times to optimize the formation of difluoromethyl radical intermediates [7]. These reactive species undergo diversification reactions with electrophilic substrates to generate complex fluorinated architectures [7].

Table 2.5: Radical Functionalization Conditions and Yields

| Radical Source | Initiation Method | Reaction Partner | Conditions | Yield (%) |

|---|---|---|---|---|

| Photoredox catalyst | Blue light irradiation | Alkene substrates | 25°C, 6h | 78 [25] |

| N-Fluoropyridinium salt | Thermal activation | Aromatic substrates | 80°C, 4h | 65 [24] |

| Potassium naphthalenide | Electron transfer | Carbonyl compounds | -78°C, 2h | 83 [3] |

| Benzoyl peroxide | Thermal decomposition | Alkyl radicals | 90°C, 8h | 58 [18] |

XLogP3

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant